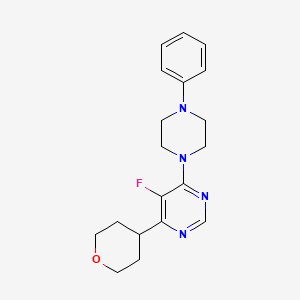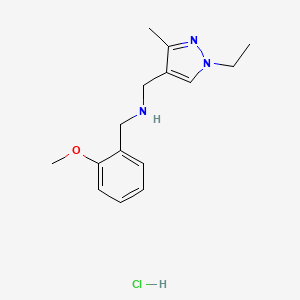![molecular formula C9H14N2O B12227004 5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B12227004.png)
5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole is a heterocyclic compound that features a five-membered oxazole ring substituted with a methyl group and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the oxazole ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully saturated heterocycles.
Scientific Research Applications
5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets due to its three-dimensional structure and ability to participate in hydrogen bonding and hydrophobic interactions . The oxazole ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Oxazole: A five-membered ring containing both nitrogen and oxygen atoms.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Uniqueness
5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole is unique due to the combination of the pyrrolidine and oxazole rings, which can provide a balance of stability and reactivity. This combination allows for versatile applications in various fields, including medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-3-(pyrrolidin-1-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-8-6-9(10-12-8)7-11-4-2-3-5-11/h6H,2-5,7H2,1H3 |
InChI Key |
RKUXZALSJDNTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226927.png)
![3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12226930.png)
![2-(1H-indol-3-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12226931.png)
![2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12226933.png)
![8-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12226936.png)
![4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12226942.png)
![2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12226955.png)
![2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-phenylethanone](/img/structure/B12226963.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12226967.png)
![2,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B12226969.png)
![5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12226986.png)



